molecular formula C18H35BrN2OS B12530156 1-[12-(Acetylsulfanyl)dodecyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide CAS No. 658084-30-1

1-[12-(Acetylsulfanyl)dodecyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide

Cat. No.: B12530156
CAS No.: 658084-30-1
M. Wt: 407.5 g/mol
InChI Key: KHJOWGYXRBPLSB-UHFFFAOYSA-N
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Description

1-[12-(Acetylsulfanyl)dodecyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide is a compound that belongs to the class of imidazolium-based ionic liquids. These compounds are known for their unique properties, including high thermal stability, low volatility, and excellent solubility in various solvents. The presence of the acetylsulfanyl group in the structure adds to its versatility, making it useful in a wide range of applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[12-(Acetylsulfanyl)dodecyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[12-(Acetylsulfanyl)dodecyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide can undergo various chemical reactions, including:

    Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazolium ring can be reduced under specific conditions to form dihydroimidazolium derivatives.

    Substitution: The bromide ion can be substituted with other anions such as chloride, iodide, or nitrate.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Anion exchange reactions can be carried out using silver salts or ion exchange resins.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazolium derivatives.

    Substitution: Various imidazolium salts with different anions.

Mechanism of Action

The mechanism of action of 1-[12-(Acetylsulfanyl)dodecyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide involves its interaction with biological membranes and proteins. The cationic nature of the imidazolium ring allows it to interact with negatively charged cell membranes, leading to membrane disruption and cell lysis . Additionally, the acetylsulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[12-(Acetylsulfanyl)dodecyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide is unique due to the presence of the acetylsulfanyl group, which imparts additional reactivity and functionality. This makes it more versatile in applications requiring specific interactions with biological molecules or enhanced catalytic properties.

Properties

CAS No.

658084-30-1

Molecular Formula

C18H35BrN2OS

Molecular Weight

407.5 g/mol

IUPAC Name

S-[12-(3-methyl-1,2-dihydroimidazol-1-ium-1-yl)dodecyl] ethanethioate;bromide

InChI

InChI=1S/C18H34N2OS.BrH/c1-18(21)22-16-12-10-8-6-4-3-5-7-9-11-13-20-15-14-19(2)17-20;/h14-15H,3-13,16-17H2,1-2H3;1H

InChI Key

KHJOWGYXRBPLSB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCCCCCCCCCCCC[NH+]1CN(C=C1)C.[Br-]

Origin of Product

United States

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